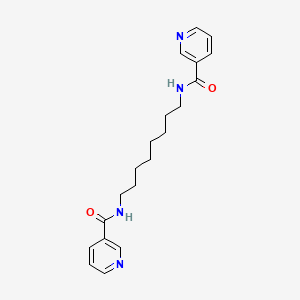
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves multiple steps, including the reaction of primary or secondary amines with tetracyanoquinodimethane (TCNQ) to form diaminodicyanoquinodimethanes (DADQs) . The choice of amine and reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride has several scientific research applications, including:
Chemistry: The compound is used in the study of molecular materials, particularly those with optical and electronic properties .
Medicine: The compound’s unique structure suggests potential medicinal applications, such as in drug development.
Industry: Its properties make it a candidate for use in various industrial applications, including the development of new materials.
Wirkmechanismus
The mechanism of action of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves its interaction with molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diaminodicyanoquinodimethanes (DADQs) and related organic molecules with similar functional groups .
Uniqueness
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
76343-25-4 |
|---|---|
Molekularformel |
C16H32ClN4O8P |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
tetrakis[2-(methoxycarbonylamino)ethyl]phosphanium;chloride |
InChI |
InChI=1S/C16H31N4O8P.ClH/c1-25-13(21)17-5-9-29(10-6-18-14(22)26-2,11-7-19-15(23)27-3)12-8-20-16(24)28-4;/h5-12H2,1-4H3,(H3-,17,18,19,20,21,22,23,24);1H |
InChI-Schlüssel |
DRZBWZMEOMBDMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC[P+](CCNC(=O)OC)(CCNC(=O)OC)CCNC(=O)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
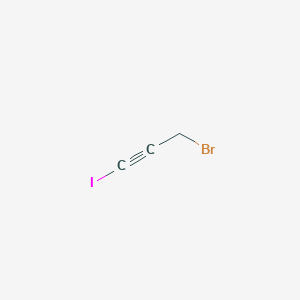
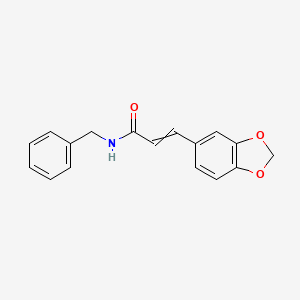
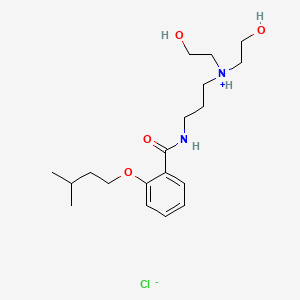

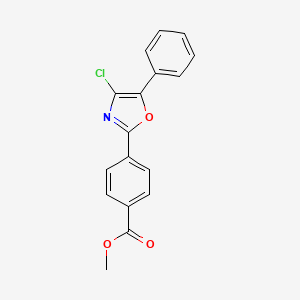
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
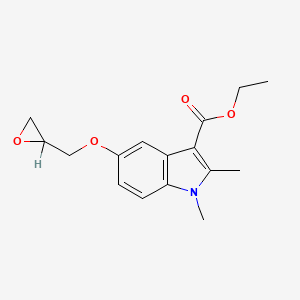
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
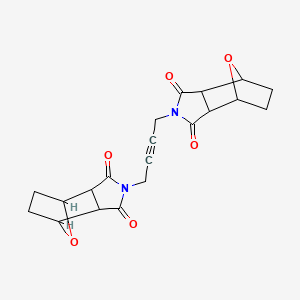
![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
